molecular formula C12H21NO3 B6589688 tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate CAS No. 2359439-86-2

tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate

Cat. No.: B6589688
CAS No.: 2359439-86-2
M. Wt: 227.3
InChI Key:
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Description

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with a cyclobutyl Grignard reagent, followed by hydrolysis to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the nitrogen atom.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

  • Oxidation can yield ketones or aldehydes.
  • Reduction can yield deoxygenated azetidines.
  • Substitution can yield various functionalized azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features allow for the exploration of new bioactive molecules.

Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers investigate its effects on various biological targets to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties are leveraged in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Comparison:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate has a hydroxymethyl group instead of a hydroxycyclobutyl group, making it less sterically hindered.
  • tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate contains a cyanomethyl group, which introduces a nitrile functionality, altering its reactivity and potential applications.
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate has a keto group, which significantly changes its chemical properties and reactivity compared to the hydroxycyclobutyl group.

The unique feature of tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate is the presence of the hydroxycyclobutyl group, which imparts distinct steric and electronic properties, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

2359439-86-2

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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